molecular formula C12H11NO2 B13274903 2-(Quinolin-8-yl)propanoic acid

2-(Quinolin-8-yl)propanoic acid

Cat. No.: B13274903
M. Wt: 201.22 g/mol
InChI Key: MZMYLTHSCQNJAQ-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with a suitable nucleophile occurs . This reaction often requires the presence of a copper catalyst and a ligand to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

2-(Quinolin-8-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-8-carboxylic acid
  • 2-(Quinolin-8-yloxy)propanoic acid
  • Quinoline-2-carboxylic acid

Uniqueness

2-(Quinolin-8-yl)propanoic acid is unique due to its specific structural features and the presence of the propanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-quinolin-8-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)

InChI Key

MZMYLTHSCQNJAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

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